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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782

This guide provides a detailed comparison of two investigational small molecules, AZD-8529
and JNJ-40411813, both of which are positive allosteric modulators (PAMs) of the metabotropic
glutamate receptor 2 (mGIuR?2). The glutamatergic system, particularly the mGIuR2 receptor, is
a key target in neuroscience for its role in modulating synaptic transmission and neuronal
excitability.[1][2] This document is intended for researchers, scientists, and drug development
professionals, offering a summary of available preclinical and clinical data, experimental
methodologies, and a visualization of the underlying signaling pathway.

Mechanism of Action

Both AZD-8529 and JNJ-40411813 function as mGIluR2 PAMs.[3][4] Unlike orthosteric agonists
that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This
binding event does not activate the receptor on its own but rather potentiates the receptor's
response to the endogenous agonist, glutamate.[1][5] This mechanism offers the potential for
greater selectivity and a more nuanced modulation of signaling, as the activity of PAMSs is
dependent on the local, physiological release of glutamate.[5]

Activation of the mGIuR2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled
to Gai/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This cascade ultimately results in the
inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release,
effectively dampening excessive excitatory signaling.[1]
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Signaling Pathway and Experimental Workflow

The signaling pathway for mGIuR2 activation is depicted below. Upon binding of glutamate, the
receptor undergoes a conformational change. A PAM, such as AZD-8529 or JNJ-40411813,
binds to an allosteric site, enhancing this process. This leads to the activation of the associated
Gai/o protein, which in turn inhibits adenylyl cyclase, reducing cAMP production and
downstream signaling.
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Caption: mGIuR2 signaling pathway activated by glutamate and enhanced by a Positive
Allosteric Modulator (PAM).

A common experimental workflow to assess the in vitro potency of mGIluR2 PAMs is the
[3°S]GTPyS binding assay. This assay measures the activation of G-proteins coupled to the
receptor of interest.
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Caption: Workflow for a [3*S]GTPyS binding assay to determine the potency of an mGIuR2

PAM.

Quantitative Data Comparison

The following tables summarize the available preclinical and clinical data for AZD-8529 and

JNJ-40411813.

Table 1: In Vitro Pharmacology

Parameter AZD-8529

JNJ-40411813

Binding Affinity (Ki) 16 nM[3]

Not Reported

195 nM ([3>S]GTPyS assay)[3]

PAM Potency (ECso) 7]

147 + 42 nM ([*>S]GTPYS
assay)[5][8][9]

64 £ 29 nM (Caz* mobilization
assay)[5][8][9]

Max Potentiation (Emax) 110% (1.3-fold potentiation)[3]

273 = 32% (in presence of 4
UM glutamate)[5]

Weak PAM for mGIuR5 (ECso
Selectivity = 3.9 uM); Antagonist for
MGIUR8 (ICs0 = 23 uM)[3]

Did not displace mGIuR2/3
antagonist [3H]LY341495[5][8]

Modest activity at 9 of 161 Moderate affinity for 5SHT2a
other targets tested[3] receptor (Kb = 1.1 uM)[8]

Table 2: In Vivo & Pharmacokinetic Data (Rodent

Models)
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Parameter AZD-8529 JNJ-40411813
Murine model of schizophrenia  Spontaneous and PCP-
Model (PCP-induced hyper- induced hyperlocomotion in
locomotion)[3] mice[10][11]
) Inhibited hyperlocomotion[10]
Effect Reversed hyper-locomotion[3]

[11]

Receptor Occupancy (EDso)

Not Reported

16 mg/kg (p.o.) in rats[5][8]

PK-PD Modeling (ECso)

Not Reported

1032 ng/mL in rats[5][8]

Oral Bioavailability

Not Reported

31% in fed rats[5][8]

Peak Plasma Conc. (Cmax)

Not Reported

938 ng/mL at 0.5 h (10 mg/kg
p.o. in rats)[5][8]

Half-life (t/2)

Not Reported

2.3+ 0.5 hinrats[5]

CNS Penetration

Yes, CSF levels were ~half of
plasma free-fraction in healthy

volunteers[3]

Yes, demonstrated CNS
activity[12]

Table 3: Clinical Development Summary
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Indication

AZD-8529

JNJ-40411813 (ADX71149)

Schizophrenia

Phase 2: Monotherapy (40 mg)
did not show significant
improvement in PANSS score
vs. placebo.[3][13]

Phase 2a: Add-on therapy met
safety/tolerability objectives;
suggested potential benefit for

residual negative symptoms.[5]

Anxiety/Depression

Not Reported

Investigated for anxious
depression but development

not pursued for this indication.

[4]

Phase 2: Adjunctive therapy
(50-200 mg) failed to meet the

primary endpoint of reducing

Epilepsy Not Reported ) ) )
seizure frequency in patients
with focal onset seizures.[14]
[15][16]

Preclinical: Blocked cue-
induced relapse to alcohol
Addiction seeking in rats; decreased Not Reported

nicotine self-administration in
monkeys.[7][17]

Safety Profile (Human)

Single doses up to 310mg,
repeated up to 250mg/day.
Mild AEs (headache, Gl upset).

[3]

Acceptable safety profile in
epilepsy trials; mild to
moderate AEs.[14][18]

Discussion and Comparison

Both AZD-8529 and JNJ-40411813 are potent mGIuR2 PAMs with nanomolar efficacy in vitro.
JNJ-40411813 appears to have a higher maximal potentiation effect in the reported assays.[3]
[5] While both compounds are selective for mGluR2, JNJ-40411813 has noted off-target affinity
for the 5-HT2a receptor, which was attributed to a rodent-specific metabolite and resulted in

higher than expected in vivo occupancy of this receptor in rats.[8][10]
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In preclinical models relevant to psychosis, both compounds demonstrated efficacy in reducing
hyperlocomotion induced by NMDA receptor antagonists like PCP.[3][10][11] This provided a
strong rationale for their clinical investigation in schizophrenia.

However, their clinical development paths have diverged with largely unsuccessful outcomes.
AZD-8529 failed to show efficacy as a monotherapy in a Phase 2 schizophrenia trial.[13] JINJ-
40411813 (also known as ADX71149) showed some promise for negative symptoms as an
adjunctive therapy in an early schizophrenia study but did not warrant further development for
anxious depression.[4][5] More recently, a Phase 2 trial of INJ-40411813 as an adjunctive
treatment for epilepsy was terminated for futility, as it failed to significantly reduce seizure
frequency compared to placebo.[14][15]

Interestingly, preclinical data for AZD-8529 suggests a potential role in addiction, as it was
shown to reduce relapse-like behavior for alcohol and nicotine in animal models.[7][17] The
clinical relevance of these findings remains to be explored.

Experimental Protocols
[3°S]GTPYS Binding Assay (General Protocol)

This assay measures G-protein activation following receptor stimulation. The protocol is
adapted from methodologies described for both compounds.[5][7]

e Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human
Embryonic Kidney (HEK293) cells stably expressing the human mGIuR2 receptor are
cultured and harvested.[5][7] Cell pellets are homogenized in a cold buffer and centrifuged to
isolate the cell membrane fraction.

o Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [**S]GTPyS
(a non-hydrolyzable GTP analog), a sub-maximal (EC20) concentration of glutamate, and
varying concentrations of the test compound (e.g., AZD-8529 or JNJ-40411813).[5][7]

« Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which
traps the membranes with bound [3*S]GTPyS while allowing unbound radioligand to pass
through.
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» Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

» Data Analysis: Data are analyzed using non-linear regression to determine the ECso
(concentration of the PAM that produces 50% of the maximal response) and Emax (maximal
potentiation effect).

PCP-Induced Hyperlocomotion in Mice (General
Protocol)

This is a common preclinical model to assess antipsychotic-like activity.[3][10]

Animals: Male mice are habituated to the testing environment (e.g., open-field arenas).

o Drug Administration: Mice are pre-treated with the test compound (e.g., AZD-8529 or JNJ-
40411813) or vehicle via an appropriate route (e.g., subcutaneous or oral).

 Induction of Hyperlocomotion: After a set pre-treatment time, mice are administered
phencyclidine (PCP) to induce hyperlocomotor activity.

o Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is
recorded for a specified duration using automated activity monitoring systems.

o Data Analysis: The effects of the test compound on PCP-induced hyperlocomotion are
compared to the vehicle-treated control group.

Conclusion

AZD-8529 and JNJ-40411813 are structurally distinct, potent, and selective mGluR2 PAMSs.
While they demonstrated promising and comparable activity in preclinical models of psychosis,
this has not translated into clinical efficacy for schizophrenia or epilepsy. The failure of these
compounds in late-stage trials raises questions about the therapeutic utility of the mGIluR2 PAM
mechanism for these specific indications. However, the preclinical evidence for AZD-8529 in
addiction models suggests that the therapeutic potential of this class of compounds may lie in
other areas of neuropsychiatric research.[7][17] Further investigation is required to determine if
specific patient populations might benefit from this modulatory approach to glutamatergic
signaling.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

e 2. What are mGIuR2 agonists and how do they work? [synapse.patsnap.com]
e 3. AZD8529 [openinnovation.astrazeneca.com]

o 4. ADX-71149 - Wikipedia [en.wikipedia.org]

¢ 5. Pharmacological and pharmacokinetic properties of INJ-40411813, a positive allosteric
modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]

e 7. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529,
decreases nicotine self-administration and relapse in squirrel monkeys - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Pharmacological and pharmacokinetic properties of JINJ-40411813, a positive allosteric
modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 9. medkoo.com [medkoo.com]

e 10. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric
modulator JNJ-40411813 - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]
e 12. medchemexpress.com [medchemexpress.com]

e 13. AZD8529, a positive allosteric modulator at the mGIuR2 receptor, does not improve
symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14. Arandomized, double-blind, placebo-controlled, time-to-event study of the efficacy and
safety of INJ-40411813 in combination with levetiracetam or brivaracetam in patients with
focal onset seizures - PubMed [pubmed.ncbi.nim.nih.gov]

e 15. Addex stock tanks after lead drug flops in Phase Il epilepsy trial [clinicaltrialsarena.com]

e 16. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy
[addextherapeutics.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b605782?utm_src=pdf-custom-synthesis
https://www.scbt.com/browse/mglur-2-activators
https://synapse.patsnap.com/article/what-are-mglur2-agonists-and-how-do-they-work
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://en.wikipedia.org/wiki/ADX-71149
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.researchgate.net/figure/Signaling-pathways-mediated-by-mGluRs-Schematic-depiction-of-the-synaptic-localization_fig2_372505402
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529372/
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://www.medkoo.com/products/10684
https://pubmed.ncbi.nlm.nih.gov/25692027/
https://pubmed.ncbi.nlm.nih.gov/25692027/
https://www.researchgate.net/publication/271589858_Preclinical_evaluation_of_the_antipsychotic_potential_of_the_mGlu2-positive_allosteric_modulator_JNJ-40411813
https://www.medchemexpress.com/jnj-40411813.html
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://pubmed.ncbi.nlm.nih.gov/41175011/
https://pubmed.ncbi.nlm.nih.gov/41175011/
https://pubmed.ncbi.nlm.nih.gov/41175011/
https://www.clinicaltrialsarena.com/news/addex-stock-tanks-after-lead-drug-flops-in-phase-ii-epilepsy-trial/
https://www.addextherapeutics.com/en/investors/press-releases/addex-starts-phase-2-clinical-study-adx71149-epilepsy/
https://www.addextherapeutics.com/en/investors/press-releases/addex-starts-phase-2-clinical-study-adx71149-epilepsy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 17. The mGIuR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to
Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

e 18. IJNJ-40411813 + Standard Epilepsy Meds for Epilepsy - Info for Participants - Phase
Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

e 19. Effect of mGIuR2 Positive Allosteric Modulation on Frontostriatal Working Memory
Activation in Schizophrenia - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Comparative Analysis of AZD-8529 and JNJ-40411813:
MGIuR2 Positive Allosteric Modulators]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605782#comparing-azd-8529-mesylate-and-jn;j-
40411813]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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